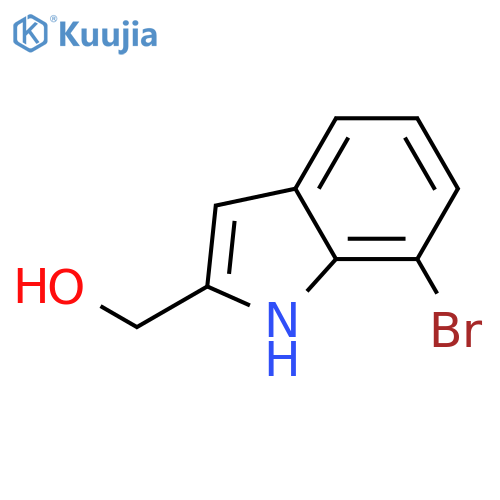Cas no 53590-63-9 ((7-Bromo-1H-indol-2-yl)methanol)

53590-63-9 structure
商品名:(7-Bromo-1H-indol-2-yl)methanol
(7-Bromo-1H-indol-2-yl)methanol 化学的及び物理的性質
名前と識別子
-
- (7-Bromo-1H-indol-2-yl)methanol
- (7-bromo-indol-2-yl)-methanol
- 7-Brom-2-hydroxymethylindol
- AK100515
- ANW-70169
- CTK8C3494
- KB-209068
- AMY7193
- DTXSID10660417
- A870685
- 53590-63-9
- CS-0363014
-
- MDL: MFCD12402608
- インチ: InChI=1S/C9H8BrNO/c10-8-3-1-2-6-4-7(5-12)11-9(6)8/h1-4,11-12H,5H2
- InChIKey: LRESNFOVIGJKPK-UHFFFAOYSA-N
- ほほえんだ: C1=CC2=C(C(=C1)Br)NC(=C2)CO
計算された属性
- せいみつぶんしりょう: 224.97893g/mol
- どういたいしつりょう: 224.97893g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 165
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 36Ų
じっけんとくせい
- 密度みつど: 1.714±0.06 g/cm3 (20 ºC 760 Torr),
- ようかいど: 微溶性(2.2 g/l)(25ºC)、
(7-Bromo-1H-indol-2-yl)methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B205100-250mg |
(7-Bromo-1H-indol-2-yl)methanol |
53590-63-9 | 250mg |
$ 560.00 | 2022-06-01 | ||
| Crysdot LLC | CD11109147-1g |
(7-Bromo-1H-indol-2-yl)methanol |
53590-63-9 | 95+% | 1g |
$982 | 2024-07-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1433684-1g |
(7-Bromo-1H-indol-2-yl)methanol |
53590-63-9 | 95+% | 1g |
¥9006.00 | 2024-05-09 | |
| Chemenu | CM147128-1g |
(7-Bromo-1H-indol-2-yl)methanol |
53590-63-9 | 95% | 1g |
$926 | 2021-08-05 | |
| TRC | B205100-500mg |
(7-Bromo-1H-indol-2-yl)methanol |
53590-63-9 | 500mg |
$ 925.00 | 2022-06-01 | ||
| Alichem | A199009413-1g |
(7-Bromo-1H-indol-2-yl)methanol |
53590-63-9 | 95% | 1g |
$1019.70 | 2023-09-01 | |
| Chemenu | CM147128-1g |
(7-Bromo-1H-indol-2-yl)methanol |
53590-63-9 | 95% | 1g |
$*** | 2023-03-31 |
(7-Bromo-1H-indol-2-yl)methanol 関連文献
-
Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744
-
Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
-
Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
-
Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338
53590-63-9 ((7-Bromo-1H-indol-2-yl)methanol) 関連製品
- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)
- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)
- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)
- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)
- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)
- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)
- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)
- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)
- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)
- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:53590-63-9)(7-Bromo-1H-indol-2-yl)methanol

清らかである:99%
はかる:1g
価格 ($):802.0